Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide
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Overview
Description
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is a heterocyclic compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . This compound features a unique structure that includes a pyrano ring fused with a thiazine ring, both of which are saturated, and it contains a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydropyran derivative with a thioamide in the presence of an oxidizing agent to introduce the sulfone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione: Similar structure but with different functional groups.
Tetrahydro-2H-pyran-4-one: Shares the pyran ring but lacks the thiazine and sulfone functionalities.
Uniqueness
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is unique due to its fused ring system and the presence of a sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)4-2-8-6-1-3-11-5-7(6)12/h6-8H,1-5H2 |
InChI Key |
PGHGHHMPTHYFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1NCCS2(=O)=O |
Origin of Product |
United States |
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